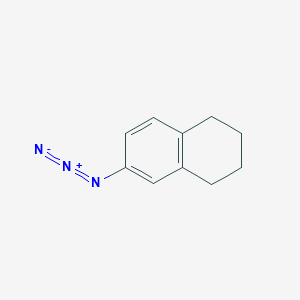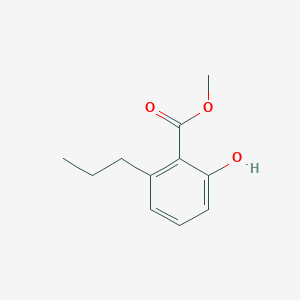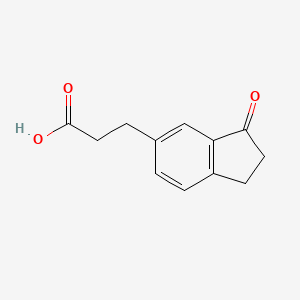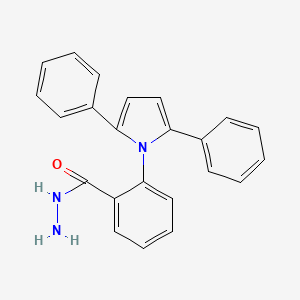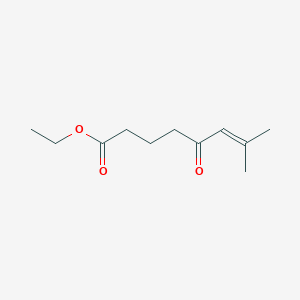
Ethyl 7-methyl-5-oxooct-6-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 7-methyl-5-oxooct-6-enoate is an organic compound classified as an ester. Esters are known for their pleasant odors and are often used in fragrances and flavorings . This compound has a unique structure that includes a double bond and a ketone group, making it an interesting subject for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 7-methyl-5-oxooct-6-enoate can be synthesized through several methods. One common approach is the esterification reaction, where an alcohol reacts with a carboxylic acid in the presence of an acid catalyst. For this compound, the starting materials could include 7-methyl-5-oxooct-6-enoic acid and ethanol .
Industrial Production Methods
Industrial production of esters like this compound often involves continuous processes where the reactants are fed into a reactor and the product is continuously removed. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to speed up the reaction .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 7-methyl-5-oxooct-6-enoate undergoes various chemical reactions, including:
Hydrolysis: Breaking down into its constituent alcohol and carboxylic acid in the presence of water and an acid or base catalyst.
Reduction: The ketone group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation: The double bond can be oxidized to form epoxides or diols using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride or sodium borohydride.
Oxidation: Potassium permanganate or osmium tetroxide.
Major Products Formed
Hydrolysis: 7-methyl-5-oxooct-6-enoic acid and ethanol.
Reduction: 7-methyl-5-hydroxyoct-6-enoate.
Oxidation: Epoxides or diols depending on the specific oxidizing agent used.
Applications De Recherche Scientifique
Ethyl 7-methyl-5-oxooct-6-enoate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of ethyl 7-methyl-5-oxooct-6-enoate involves its interaction with specific molecular targets and pathways. For instance, its ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with biological targets. The double bond and ketone group also play roles in its reactivity and interactions with enzymes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl acetate: A simpler ester with a pleasant odor, commonly used as a solvent.
Methyl butyrate: Another ester with a fruity smell, used in flavorings.
Ethyl benzoate: An ester with a benzene ring, used in perfumes and as a solvent.
Uniqueness
Ethyl 7-methyl-5-oxooct-6-enoate is unique due to its combination of a double bond, ketone group, and ester functionality. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications .
Propriétés
Numéro CAS |
116214-60-9 |
|---|---|
Formule moléculaire |
C11H18O3 |
Poids moléculaire |
198.26 g/mol |
Nom IUPAC |
ethyl 7-methyl-5-oxooct-6-enoate |
InChI |
InChI=1S/C11H18O3/c1-4-14-11(13)7-5-6-10(12)8-9(2)3/h8H,4-7H2,1-3H3 |
Clé InChI |
LHDQJYZNALUFTO-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CCCC(=O)C=C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(Phenylsulfanyl)bicyclo[4.1.0]heptan-2-one](/img/structure/B14302900.png)
![5,5,9,9-Tetramethyl-2-phenoxy-3-sulfanylidene-2-azaspiro[3.5]nonan-1-one](/img/structure/B14302902.png)
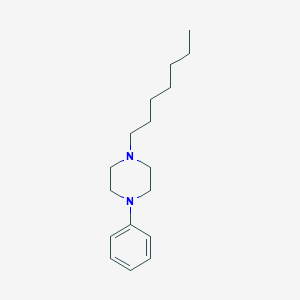
![[1-(4-Methoxyphenyl)piperidin-4-ylidene]propanedinitrile](/img/structure/B14302918.png)
![1-[2-(Dodecyloxy)-2-oxoethyl]-3-(methylcarbamoyl)pyridin-1-ium chloride](/img/structure/B14302929.png)
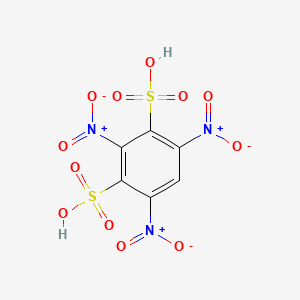
![1,4,13-Trioxa-10-azadispiro[4.1.5.2]tetradecane, 10,14-dimethyl-](/img/structure/B14302931.png)
![6-Methoxy-9-phenyl-5H-pyrido[2,3-c]azepine](/img/structure/B14302940.png)
